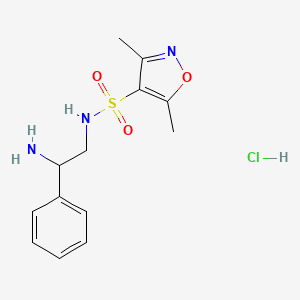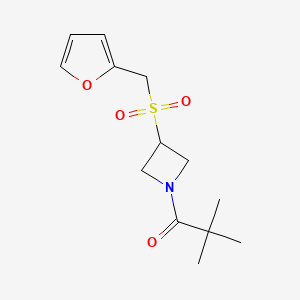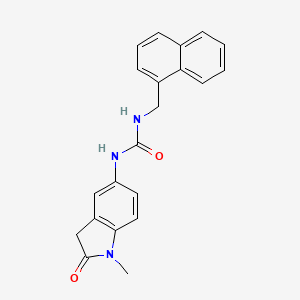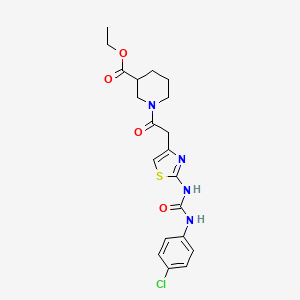
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a sulfonamide group (-SO2NH2), which is commonly found in many pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole ring and the sulfonamide group. The presence of these functional groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of oxazoles and sulfonamides. For example, oxazoles can participate in various reactions such as nucleophilic substitution, reduction, and metal-catalyzed cross-coupling reactions . Sulfonamides can undergo reactions such as hydrolysis, acylation, and displacement by nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonamide group and the heterocyclic oxazole ring could impact the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Sulfonamide-derived compounds, including those with oxazole rings, are synthesized for their unique chemical properties and potential applications in developing new materials or drugs. For example, sulfonamide compounds with heterocyclic structures have been synthesized and characterized for their potential use in various biological activities, including antibacterial and antifungal properties (Chohan & Shad, 2011). Additionally, the exploration of sulfonamide derivatives for corrosion inhibition in acidic environments highlights the versatility of these compounds in industrial applications (Arshadi, Hosseini, & Ghorbani, 2002).
Pharmacological Applications
Sulfonamide compounds play a significant role in medicinal chemistry, particularly as enzyme inhibitors and receptor antagonists. For instance, biphenylsulfonamide derivatives have been identified as potent endothelin-A (ET_A) receptor antagonists, highlighting their potential in treating cardiovascular diseases (Murugesan et al., 2000). The development of these compounds involves intricate structure-activity relationship studies to optimize their efficacy and pharmacokinetic properties.
Biological Activities
Research into sulfonamide compounds extends into their biological activities, including their role as antimicrobial agents. Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial effectiveness, revealing high activities against various bacterial strains (Azab, Youssef, & El-Bordany, 2013). This demonstrates the potential of sulfonamide derivatives in addressing antibiotic resistance and developing new antimicrobial therapies.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-amino-2-phenylethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S.ClH/c1-9-13(10(2)19-16-9)20(17,18)15-8-12(14)11-6-4-3-5-7-11;/h3-7,12,15H,8,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOGKEHLZHJOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)
![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2838188.png)
![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)
![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)



![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)

![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)
